1-Bromo-4-ethoxy-2-nitrobenzene
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Overview
Description
1-Bromo-4-ethoxy-2-nitrobenzene is an organic compound with the molecular formula C8H8BrNO3. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethoxy group, and a nitro group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-ethoxy-2-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-bromo-4-ethoxybenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions typically require careful temperature control to avoid over-nitration and ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-ethoxy-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base to facilitate the reaction.
Major Products Formed
Reduction: 1-Bromo-4-ethoxy-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Bromo-4-ethoxy-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-bromo-4-ethoxy-2-nitrobenzene in chemical reactions involves electrophilic aromatic substitution, where the nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The bromine atom can be replaced by various nucleophiles, leading to the formation of different substituted products .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-nitrobenzene: Similar structure but lacks the ethoxy group.
1-Bromo-4-nitrobenzene: Similar structure but lacks the ethoxy group.
4-Bromo-1-fluoro-2-nitrobenzene: Similar structure but has a fluorine atom instead of an ethoxy group.
Uniqueness
1-Bromo-4-ethoxy-2-nitrobenzene is unique due to the presence of both an ethoxy group and a nitro group on the benzene ring. This combination of substituents allows for specific reactivity and applications that are not possible with other similar compounds.
Properties
IUPAC Name |
1-bromo-4-ethoxy-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-6-3-4-7(9)8(5-6)10(11)12/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQGLPWODFWUDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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